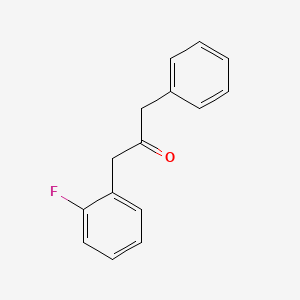

1-(2-Fluorophenyl)-3-phenylpropan-2-one

Description

Significance of Fluorinated Organic Molecules in Chemical Research

The deliberate incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. nih.gov The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow for subtle yet powerful modulation of a molecule's characteristics. pharmacyjournal.org

Key impacts of fluorination in chemical research include:

Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to enzymatic cleavage. Introducing fluorine at metabolically vulnerable positions in a drug candidate can block degradation pathways, thereby increasing the molecule's half-life and bioavailability. nih.govresearchgate.net

Physicochemical Properties: Fluorine's strong electron-withdrawing nature can significantly alter the acidity (pKa) of nearby functional groups, which can in turn affect a molecule's solubility and ability to interact with biological targets. nih.gov Furthermore, fluorination often increases a molecule's lipophilicity, enhancing its ability to permeate biological membranes. nih.govresearchgate.net

Binding Affinity and Conformation: The substitution of hydrogen with fluorine can alter the electronic distribution and conformation of a molecule. This can lead to more favorable interactions with protein binding pockets, resulting in enhanced potency and selectivity for its intended target. nih.govresearchgate.net

Diagnostic Applications: The radioactive isotope fluorine-18 (¹⁸F) is a widely used positron emitter in Positron Emission Tomography (PET) imaging. nih.gov Incorporating ¹⁸F into biologically active molecules allows for non-invasive imaging and the study of biochemical processes in vivo. nih.govnih.gov

Relevance of Phenylpropanone Scaffolds in Synthetic Chemistry and Biological Inquiry

The phenylpropanone scaffold, characterized by a C6-C3 backbone, is a fundamental structural motif found in a vast array of natural and synthetic compounds. rsc.org Phenylpropanoids, derived from this basic skeleton, are a major class of plant secondary metabolites with diverse and significant biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. nih.govresearchgate.netinformahealthcare.com

In synthetic chemistry, the phenylpropanone framework serves as a versatile building block. The ketone functional group is a reactive handle for a wide range of chemical transformations, allowing for the construction of more complex molecular architectures. For instance, 1-phenylpropan-2-one (also known as phenylacetone or P2P) is a well-known intermediate in the synthesis of various chemical compounds. scribd.comwikipedia.org

The broader family of phenyl ketones and diaryl ketones, such as the benzophenone scaffold, is considered a "ubiquitous structure" in medicinal chemistry. nih.govnih.gov Derivatives have been investigated for numerous therapeutic applications, including the development of antitumoral agents. google.com The inherent bioactivity of this scaffold, combined with its synthetic tractability, makes it a privileged structure in drug discovery programs. mdpi.com

Current Landscape of Academic Research on 1-(2-Fluorophenyl)-3-phenylpropan-2-one and Structurally Related Analogs

While specific, in-depth academic studies focusing exclusively on this compound are not widely documented in publicly available literature, the research landscape for its structurally related analogs is active and provides significant context. Scientific inquiry into this area often involves the synthesis of such molecules as intermediates or as part of larger libraries for biological screening.

The research on related compounds illustrates the chemical space in which this compound is situated. For example, analogs are often explored to establish structure-activity relationships (SAR), where systematic changes to the molecule (like the position of the fluorine atom or modifications to the phenyl rings) are correlated with changes in biological activity. nih.gov

The synthesis of fluorinated chalcones, such as (E)-1-(2-Fluorophenyl)-3-phenylprop-2-en-1-one, which are precursors to other heterocyclic compounds, highlights the role of these structures as versatile synthetic intermediates. chemspider.com Furthermore, research into more complex fluorinated derivatives, like 3-fluoroflavones synthesized from related 1,3-dione precursors, demonstrates the utility of these scaffolds in building novel, potentially bioactive molecules. rsc.org

The table below compares the core structure of this compound with several related analogs that have been subjects of chemical synthesis or investigation, underscoring the scientific interest in this class of compounds.

A comparison of this compound and structurally related analogs in chemical research.

The study of such analogs is crucial for advancing our understanding of how fluorination and structural modifications on the phenylpropanone core can be leveraged to develop new chemical entities for a range of scientific applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-phenylpropan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO/c16-15-9-5-4-8-13(15)11-14(17)10-12-6-2-1-3-7-12/h1-9H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOSMBWUOVNUMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)CC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1494-55-9 | |

| Record name | 1-(2-fluorophenyl)-3-phenylpropan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2 Fluorophenyl 3 Phenylpropan 2 One

Retrosynthetic Analysis of the 1-(2-Fluorophenyl)-3-phenylpropan-2-one Core

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comprinceton.edu For this compound, the analysis focuses on disconnecting the carbon-carbon bonds adjacent to the central carbonyl group. This process identifies potential synthetic routes by revealing precursor molecules, known as synthons, and their real-world chemical equivalents.

Two primary disconnection strategies are considered for the this compound backbone:

Disconnection A (C1-C2 bond): Cleavage of the bond between the carbonyl carbon and the 2-fluorobenzyl moiety. This approach suggests an acyl cation synthon derived from phenylacetic acid and a 2-fluorobenzyl anion synthon. The corresponding synthetic equivalents would be phenylacetyl chloride (or a related derivative) and a 2-fluorobenzyl organometallic reagent, such as a Grignard or organolithium reagent. An alternative pathway suggested by this disconnection is a Friedel-Crafts acylation of fluorobenzene (B45895) with phenylacetyl chloride.

Disconnection B (C2-C3 bond): Cleavage of the bond between the carbonyl carbon and the benzyl (B1604629) group. This disconnection points to a 2-fluorophenylacetyl cation synthon and a benzyl anion synthon. The practical reagents for this route would be a 2-fluorophenylacetic acid derivative (like an acid chloride or ester) and a benzyl organometallic reagent, such as benzylmagnesium bromide.

These retrosynthetic pathways provide a logical framework for designing the synthesis of the target molecule, guiding the selection of appropriate starting materials and reaction types, which are explored in the following sections.

Classical Organic Synthesis Approaches for Analogous Phenylpropanones

The synthesis of phenylpropanones, including the fluorinated target compound, can be achieved through several well-established organic reactions. These methods offer versatility and can be adapted based on the availability of starting materials and desired reaction conditions.

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring to form a ketone. masterorganicchemistry.comfiveable.me This reaction typically involves an acyl chloride or anhydride (B1165640) and a strong Lewis acid catalyst. wikipedia.org When applied to fluorinated systems like fluorobenzene, the reaction is feasible, but the fluorine atom's electronic properties must be considered. Fluorine is an electronegative, electron-withdrawing group that deactivates the aromatic ring towards electrophilic attack. However, it is also an ortho-, para-director due to the ability of its lone pairs to stabilize the intermediate arenium ion through resonance.

The mechanism of Friedel-Crafts acylation proceeds through several distinct steps. byjus.com

Generation of the Electrophile: The Lewis acid catalyst, typically aluminum trichloride (B1173362) (AlCl₃), reacts with the acyl chloride to form a highly electrophilic acylium ion (RCO⁺), which is stabilized by resonance. byjus.com

Electrophilic Attack: The electron-rich aromatic ring attacks the acylium ion, breaking the aromaticity and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com

Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. byjus.com

A crucial aspect of this reaction is that the ketone product is a moderate Lewis base and can form a stable complex with the strong Lewis acid catalyst. wikipedia.org This complexation deactivates the product, preventing further acylation, which is an advantage over Friedel-Crafts alkylation that can lead to polyalkylation. wikipedia.orglibretexts.org However, it also means that a stoichiometric amount or more of the catalyst is generally required to drive the reaction to completion. wikipedia.org The complex must be hydrolyzed during an aqueous workup to liberate the final ketone product. youtube.com

Optimizing reaction conditions is critical for achieving high yields in Friedel-Crafts acylation. numberanalytics.comnumberanalytics.com As mentioned, a stoichiometric quantity of the Lewis acid catalyst is often necessary due to product complexation. wikipedia.org While AlCl₃ is the traditional catalyst, other Lewis acids such as FeCl₃, BF₃, and solid acid catalysts have also been employed. masterorganicchemistry.comresearchgate.net

The choice of solvent significantly impacts the reaction's outcome, influencing reaction rates, yields, and sometimes selectivity. numberanalytics.com Solvents should be inert to the strong Lewis acids and reaction conditions. Common choices include dichloromethane, 1,2-dichloroethane, carbon disulfide, and nitrobenzene. numberanalytics.comsigmaaldrich.com The polarity of the solvent can stabilize the charged intermediates, affecting the reaction efficiency.

| Solvent | Dielectric Constant | Typical Reaction Yield (%) |

|---|---|---|

| Toluene | 2.38 | 70 |

| Dichloromethane | 8.93 | 85 |

| Nitrobenzene | 34.8 | 92 |

An alternative route to saturated ketones like this compound involves the initial synthesis of an α,β-unsaturated ketone, followed by selective reduction of the carbon-carbon double bond. quora.compressbooks.pub The Claisen-Schmidt condensation, a type of mixed aldol (B89426) condensation, is particularly well-suited for this purpose. libretexts.org

This reaction involves the base- or acid-catalyzed condensation of an aldehyde or ketone possessing α-hydrogens with an aromatic aldehyde that lacks α-hydrogens. libretexts.org To synthesize the precursor for the target molecule, one could react 2-fluoroacetophenone (B1329501) with benzaldehyde (B42025). Under basic conditions, the 2-fluoroacetophenone is deprotonated to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting aldol addition product readily dehydrates, often spontaneously or upon heating, to yield the stable, conjugated α,β-unsaturated ketone (a chalcone (B49325) derivative). libretexts.org

The general steps are:

Enolate Formation: A base removes an α-hydrogen from the ketone (2-fluoroacetophenone).

Nucleophilic Attack: The enolate attacks the aldehyde (benzaldehyde).

Dehydration: The intermediate β-hydroxy ketone eliminates water to form the α,β-unsaturated ketone. libretexts.org

The resulting α,β-unsaturated ketone can then be selectively reduced to the corresponding saturated ketone. Catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) is a common and effective method for reducing the alkene double bond without affecting the carbonyl group or the aromatic rings.

Grignard reagents are potent carbon nucleophiles used extensively in the formation of carbon-carbon bonds. mnstate.edu A synthetic strategy employing a Grignard reagent to form the carbon skeleton of this compound can be envisioned, followed by an oxidation step to install the ketone functionality. masterorganicchemistry.com

A viable pathway involves the following steps:

Grignard Reaction: A benzyl Grignard reagent (e.g., benzylmagnesium chloride) is reacted with 2-fluorophenylacetaldehyde. The nucleophilic benzyl group adds to the electrophilic carbonyl carbon of the aldehyde. libretexts.org An acidic workup then protonates the resulting alkoxide to yield a secondary alcohol, 1-(2-fluorophenyl)-3-phenylpropan-2-ol.

Oxidation: The secondary alcohol is then oxidized to the target ketone. masterorganicchemistry.com This transformation can be accomplished using a variety of reagents. Milder oxidizing agents are preferred to avoid over-oxidation or side reactions.

| Reagent | Common Name/Abbreviation | Conditions |

|---|---|---|

| Chromic acid in acetone | Jones Oxidation | Strongly acidic, aqueous |

| Pyridinium chlorochromate | PCC | Anhydrous CH₂Cl₂ |

| Pyridinium dichromate | PDC | Anhydrous CH₂Cl₂ or DMF |

| Dimethyl sulfoxide, oxalyl chloride, triethylamine | Swern Oxidation | Low temperature (-78 °C), anhydrous |

| Sodium hypochlorite, TEMPO | TEMPO-catalyzed oxidation | Aqueous, mild conditions |

This two-step sequence provides a powerful method for constructing the desired phenylpropanone framework from simpler aldehyde and organometallic precursors. masterorganicchemistry.com

Dakin-West Reaction and Related Ketone Syntheses

The Dakin-West reaction traditionally transforms an α-amino acid into a keto-amide using an acid anhydride and a base, such as pyridine. wikipedia.orgjk-sci.com The mechanism involves the acylation of both the amino and carboxylic acid groups, followed by cyclization to an azlactone intermediate. wikipedia.org This intermediate is then acylated and undergoes ring-opening and decarboxylation to yield the final keto-amide product. wikipedia.org

While the classical Dakin-West reaction is specific to α-amino acids, modern variations have expanded its scope. wikipedia.org These modifications allow for the conversion of various enolizable carboxylic acids into their corresponding methyl ketones. wikipedia.org For instance, β-aryl carboxylic acids can be efficiently converted to β-aryl ketones by treating a solution of the acid in acetic anhydride with a catalytic amount of N-methylimidazole. wikipedia.orgnih.gov This approach could theoretically be adapted for the synthesis of this compound starting from a suitably substituted β-aryl carboxylic acid, such as 3-(2-fluorophenyl)-4-phenylbutanoic acid, although this specific application is not widely documented. The catalysis by 1-methylimidazole (B24206) is attributed to the in-situ generation of the potent acetylating agent, acetylimidazolium. wikipedia.org

Table 1: Key Features of the Dakin-West Reaction and its Modern Variations

| Feature | Classic Dakin-West Reaction | Modern Variation for Ketone Synthesis |

|---|---|---|

| Substrate | α-Amino acids | Enolizable carboxylic acids (e.g., β-aryl carboxylic acids) |

| Reagents | Acid anhydride, Base (e.g., Pyridine) | Acetic anhydride, Catalyst (e.g., N-methylimidazole) |

| Product | Keto-amide | Methyl ketone |

| Key Intermediate | Azlactone | Acetylimidazolium (with N-methylimidazole) |

Selective Reduction Methodologies in Propanone Synthesis

Selective reduction is a critical strategy in organic synthesis for achieving specific chemical transformations while preserving other functional groups. In the context of synthesizing propanone structures, the Meerwein-Ponndorf-Verley (MPV) reaction offers a highly chemoselective method for reducing aldehydes and ketones to alcohols using a secondary alcohol (like isopropanol) as the hydrogen source and an aluminum alkoxide catalyst. mdpi.com

While the MPV reaction is a reduction of a carbonyl, its principles of hydrogen transfer can be relevant in synthetic sequences leading to ketones. For instance, the selective reduction of an α,β-unsaturated ketone at the carbon-carbon double bond, leaving the carbonyl group intact, is a key transformation. This can be achieved using various catalytic systems. Although less common than C=O reductions, the biocatalytic reduction of activated carbon-carbon double bonds using enoate reductases is a powerful tool for this purpose. libretexts.org This allows for the synthesis of saturated ketones from unsaturated precursors, a potential step in a multi-step synthesis of complex propanones. mdpi.comlibretexts.org

Table 2: Comparison of Reduction Methodologies in Ketone Synthesis

| Methodology | Typical Reagents/Catalysts | Selectivity | Application in Propanone Synthesis |

|---|---|---|---|

| Meerwein-Ponndorf-Verley | Al(OiPr)3, Isopropanol | Highly selective for C=O over C=C | Reduction of a precursor ketone to an alcohol. |

| Catalytic Hydrogenation | H2, Pd/C, PtO2 | Can reduce both C=C and C=O bonds | Reduction of an α,β-unsaturated precursor to a saturated ketone (requires careful condition control). |

| Biocatalytic Reduction | Enoate reductase, Whole-cell catalysts | Highly selective for C=C bonds | Synthesis of saturated propanones from α,β-unsaturated precursors. libretexts.org |

Enantioselective and Diastereoselective Synthesis of Chiral Phenylpropanone Derivatives and Analogues

The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral molecule often exhibit distinct biological activities. nih.gov This section explores methods to produce specific stereoisomers of phenylpropanone derivatives.

Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations with high selectivity under mild conditions. nih.gov For the synthesis of chiral phenylpropanone analogues, enzyme-catalyzed reactions offer a powerful approach.

One relevant example is the carboligation reaction catalyzed by thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes like benzaldehyde lyase. nih.gov These enzymes can catalyze the cross-ligation of two different aldehydes, such as benzaldehyde and propanal, to form chiral α-hydroxy ketones like (R)-2-hydroxy-1-phenylbutan-1-one. nih.gov This demonstrates the potential for creating chiral centers adjacent to the carbonyl group through enzymatic C-C bond formation. While direct synthesis of this compound via this method is not reported, the principle can be extended to the synthesis of structurally related chiral ketones.

Another biocatalytic strategy involves the enantioselective reduction of a prochiral ketone precursor using alcohol dehydrogenases (ADHs). libretexts.orgmtak.hu These enzymes, often used in whole-cell systems like Saccharomyces cerevisiae or as isolated enzymes, can produce chiral alcohols with high enantiomeric excess. mtak.huuni-pannon.hu For example, recombinant horse-liver ADH has been shown to catalyze the conversion of racemic 2-phenylpropionaldehyde into (S)-2-phenyl-1-propanol with 100% enantioselectivity. mtak.hu While this produces an alcohol, the high degree of stereocontrol is a testament to the utility of biocatalysts in creating chiral building blocks that can be further transformed into chiral ketones.

When an enantioselective synthesis is not feasible, a racemic mixture can be separated into its constituent enantiomers through a process called chiral resolution. wikipedia.org

A common method is the crystallization of diastereomeric salts. wikipedia.org This involves reacting the racemic mixture (if it contains an acidic or basic functional group) with a chiral resolving agent, which is an enantiomerically pure acid or base. wikipedia.org This reaction creates a pair of diastereomers, which have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. wikipedia.org Once separated, the resolving agent is removed to yield the pure enantiomers. For a ketone like this compound, this would require its conversion to a derivative containing a suitable functional group.

A more direct and widely used technique is chiral column chromatography, particularly preparative High-Performance Liquid Chromatography (HPLC). researchgate.netmdpi.commdpi.com This method uses a stationary phase that is itself chiral. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, causing them to travel at different rates and elute from the column at different times, thus achieving separation. mdpi.com

Table 3: Overview of Chiral Resolution Techniques

| Technique | Principle | Common Application |

|---|---|---|

| Diastereomeric Salt Crystallization | Conversion of enantiomers into diastereomers with different solubilities using a chiral resolving agent. wikipedia.org | Resolution of racemic acids and bases. |

| Chiral Column Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase, leading to separation based on retention time. mdpi.commdpi.com | Direct separation of enantiomers for a wide range of compounds. |

One-Pot Synthetic Strategies for Fluorinated Ketones

One-pot syntheses are highly efficient as they combine multiple reaction steps into a single procedure without isolating intermediates, saving time, reagents, and reducing waste. researchgate.net For the synthesis of fluorinated ketones, one-pot sequences involving a fluorination step are particularly valuable.

A reported strategy involves the fluorination of 1,3-dicarbonyl compounds followed by a Michael addition or Robinson annulation in a one-pot sequence. researchgate.net For example, a β-ketoester can be fluorinated using an electrophilic fluorine source like Selectfluor™. mdpi.comsapub.org Following the fluorination, an α,β-unsaturated ketone (a Michael acceptor) can be added to the same reaction vessel to undergo a Michael addition, creating a more complex fluorinated dicarbonyl compound. researchgate.net Subsequent decarboxylation can then lead to the final fluorinated ketone. researchgate.net The use of microwave heating can significantly enhance the efficiency of these one-pot procedures. researchgate.netmdpi.com This strategy provides a versatile route to various α-fluorinated cyclic and acyclic ketones. researchgate.netmdpi.com

Chemical Reactivity and Organic Transformations of 1 2 Fluorophenyl 3 Phenylpropan 2 One

Overview of Carbonyl Reactivity in the 1-(2-Fluorophenyl)-3-phenylpropan-2-one Framework

The chemical behavior of this compound is primarily dictated by the interplay of its three key functional components: the ketone carbonyl group, the 2-fluorophenyl ring, and the benzyl (B1604629) group. The carbonyl group, being the most reactive site, is susceptible to a variety of nucleophilic additions and reductions. The presence of the adjacent electron-withdrawing 2-fluorophenyl group is expected to enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to non-fluorinated analogues.

The methylene (B1212753) bridge separating the carbonyl group from the phenyl ring means that the ketone function is not directly conjugated with the phenyl ring, influencing its reactivity. The alpha-hydrogens on the carbons flanking the carbonyl group are acidic and can be removed by a base, allowing for enolate formation and subsequent reactions such as alkylation or condensation.

Oxidation Reactions and Derived Products

The oxidation of this compound can proceed through several pathways, depending on the oxidizing agent and reaction conditions. Due to the presence of two benzylic positions (the CH₂ group adjacent to the phenyl ring and the CH₂ group adjacent to the 2-fluorophenyl ring), oxidative cleavage is a potential outcome. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid under harsh conditions can lead to the cleavage of the carbon-carbon bonds. For instance, oxidation at the benzylic position of the phenyl-ethyl moiety could potentially yield benzoic acid. Similarly, oxidation could also affect the 2-fluorophenyl-methyl side, leading to 2-fluorobenzoic acid.

A milder and more selective oxidation can be achieved. For instance, if the ketone were to be reduced to the corresponding alcohol, subsequent oxidation would furnish the original ketone. It is important to note that if the benzylic position is fully substituted, this oxidative degradation does not occur.

| Oxidizing Agent | Potential Product(s) | Remarks |

| Potassium Permanganate (hot, acidic) | Benzoic acid, 2-Fluorobenzoic acid | Harsh conditions leading to cleavage of the molecule. |

| Chromic Acid | Benzoic acid, 2-Fluorobenzoic acid | Similar to permanganate, results in degradation. |

Reduction Reactions of the Ketone Moiety

The ketone group in this compound is readily reduced to a secondary alcohol, 1-(2-fluorophenyl)-3-phenylpropan-2-ol. A variety of reducing agents can accomplish this transformation. For complete reduction of the carbonyl group to a methylene (CH₂) group, more forcing conditions are required.

Common reduction methods include:

Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for reducing the ketone to the corresponding alcohol. NaBH₄ is a milder reagent and is generally preferred for its selectivity for carbonyl groups.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This can reduce the ketone to an alcohol, and under more vigorous conditions, may also lead to the complete reduction of the carbonyl to a methylene group.

Clemmensen Reduction: This method uses amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid (HCl) to reduce the ketone directly to the corresponding alkane, 1-(2-fluorophenyl)-3-phenylpropane.

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by heating with a strong base like potassium hydroxide (B78521) (KOH). This also achieves the complete reduction of the carbonyl to a methylene group.

The choice of reducing agent can be critical in achieving the desired product.

| Reducing Agent/Method | Product |

| Sodium Borohydride (NaBH₄) | 1-(2-Fluorophenyl)-3-phenylpropan-2-ol |

| Lithium Aluminum Hydride (LiAlH₄) | 1-(2-Fluorophenyl)-3-phenylpropan-2-ol |

| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | 1-(2-Fluorophenyl)-3-phenylpropan-2-ol or 1-(2-Fluorophenyl)-3-phenylpropane |

| Clemmensen Reduction (Zn(Hg), HCl) | 1-(2-Fluorophenyl)-3-phenylpropane |

| Wolff-Kishner Reduction (N₂H₄, KOH) | 1-(2-Fluorophenyl)-3-phenylpropane |

Nucleophilic Substitution Reactions Involving the Fluorine Atom

The fluorine atom on the 2-fluorophenyl ring is generally unreactive towards nucleophilic aromatic substitution (SNAAr) under normal conditions. For such a reaction to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the propan-2-one substituent is not sufficiently electron-withdrawing to activate the fluorine for displacement.

However, under forcing conditions, such as high temperatures and the use of very strong nucleophiles, substitution might be possible. For example, reaction with a strong base like sodium amide could potentially lead to substitution, though other reactions, such as those involving the enolizable protons, would likely compete.

Electrophilic Aromatic Substitution on Phenyl Rings

Both the 2-fluorophenyl ring and the phenyl ring in this compound can undergo electrophilic aromatic substitution. The directing effects of the substituents on each ring will determine the position of the incoming electrophile.

On the 2-Fluorophenyl Ring: The fluorine atom is an ortho, para-director, but it is also a deactivating group due to its strong electronegativity. The alkyl substituent (the rest of the molecule) is a weak activating group and is also an ortho, para-director. The outcome of an electrophilic substitution on this ring would be a mixture of isomers, with the exact ratio depending on the steric and electronic effects of the substituents.

On the Phenyl Ring: The alkyl substituent is an activating group and an ortho, para-director. Therefore, electrophilic substitution will preferentially occur at the ortho and para positions of this ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

| Reaction | Reagents | Expected Major Products on the Phenyl Ring |

| Nitration | HNO₃, H₂SO₄ | 1-(2-Fluorophenyl)-3-(4-nitrophenyl)propan-2-one and 1-(2-Fluorophenyl)-3-(2-nitrophenyl)propan-2-one |

| Bromination | Br₂, FeBr₃ | 1-(2-Fluorophenyl)-3-(4-bromophenyl)propan-2-one and 1-(2-Fluorophenyl)-3-(2-bromophenyl)propan-2-one |

| Sulfonation | SO₃, H₂SO₄ | 1-(2-Fluorophenyl)-3-(4-sulfophenyl)propan-2-one and 1-(2-Fluorophenyl)-3-(2-sulfophenyl)propan-2-one |

Derivatization Studies and Functional Group Interconversions

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, owing to the reactivity of its ketone functional group.

Indole (B1671886) Synthesis: The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. By reacting this compound with phenylhydrazine, one could synthesize a substituted indole. The reaction proceeds through the formation of a phenylhydrazone, followed by a-sigmatropic rearrangement and subsequent cyclization and aromatization. The expected product would be 2-benzyl-3-(2-fluorophenyl)-1H-indole.

Quinoline (B57606) Synthesis: The Friedländer synthesis is a widely used method for the preparation of quinolines, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While this compound itself is not the 2-aminoaryl ketone, it can be used as the methylene component in reactions with 2-aminobenzaldehyde (B1207257) or a 2-aminoaryl ketone. For instance, condensation with 2-aminobenzophenone (B122507) could yield a substituted quinoline.

The Combes quinoline synthesis, which involves the reaction of an aniline (B41778) with a β-diketone, could also be a potential route if this compound is first converted into a suitable β-dicarbonyl compound.

Lack of Specific Research Data on the Formation of Functionally Substituted Analogs of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, published research detailing the chemical reactivity and organic transformations of this compound for the formation of other functionally substituted analogs. While the core structure of this compound, a substituted dibenzyl ketone, suggests it could undergo a variety of standard organic reactions, no specific experimental data, detailed research findings, or reaction protocols for this particular molecule are available in the public domain.

Ketones of this type are known generally to undergo reactions such as reductive amination to form amines, catalytic hydrogenation to produce alcohols, and enolate formation followed by alkylation to introduce new carbon-carbon bonds. However, the presence and position of the fluorine atom on one of the phenyl rings can significantly alter the compound's electronic properties and steric hindrance, thereby influencing its reactivity in ways that cannot be accurately predicted without experimental evidence. Analogies to the reactivity of the non-fluorinated parent compound, 1,3-diphenylpropan-2-one (dibenzyl ketone), are not sufficient to provide scientifically accurate and reliable information as per the specific requirements of this article.

Due to the absence of direct research on this compound, it is not possible to construct data tables or provide detailed findings on its transformation into functionally substituted analogs. The generation of a thorough and scientifically rigorous article on this specific topic is therefore precluded by the current state of available chemical literature.

Spectroscopic Analysis and Structural Elucidation of 1 2 Fluorophenyl 3 Phenylpropan 2 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms can be determined.

The ¹H NMR spectrum of 1-(2-Fluorophenyl)-3-phenylpropan-2-one is predicted to exhibit distinct signals corresponding to the chemically non-equivalent protons in the molecule. The aromatic protons on the unsubstituted phenyl ring and the 2-fluorophenyl ring would appear in the downfield region, typically between 7.0 and 7.5 ppm. The presence of the electron-withdrawing fluorine atom would influence the chemical shifts of the adjacent aromatic protons on the fluorophenyl ring, causing them to appear at slightly different frequencies compared to the protons on the unsubstituted phenyl ring.

The two methylene (B1212753) groups (-CH₂-) are diastereotopic and adjacent to the ketone and the aromatic rings, respectively. The protons of the methylene group attached to the phenyl ring (C3) are expected to appear as a singlet around 3.8 ppm. The protons of the methylene group attached to the 2-fluorophenyl ring (C1) are anticipated to appear as a singlet around 3.9 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C2) is the most deshielded, with a characteristic chemical shift expected in the range of 205-210 ppm. The methylene carbons (C1 and C3) would likely resonate in the 45-55 ppm region. The aromatic carbons would appear between 115 and 140 ppm. The carbon atom directly bonded to the fluorine atom (C-F) is expected to show a large one-bond coupling constant (¹JCF) and a significantly shifted resonance, typically around 160 ppm (d, J ≈ 245 Hz), which is a hallmark of a C-F bond.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Phenyl-H (5H) | 7.20 - 7.40 | Multiplet |

| Fluorophenyl-H (4H) | 7.00 - 7.30 | Multiplet |

| -CH₂- (C1) | ~3.9 | Singlet |

| -CH₂- (C3) | ~3.8 | Singlet |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C2) | 205 - 210 |

| Aromatic C-F | ~160 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C-H & Quaternary C | 115 - 140 |

| -CH₂- (C1) | 45 - 55 |

| -CH₂- (C3) | 45 - 55 |

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. For a fluorine atom attached to an aromatic ring, the chemical shift typically falls within the range of -100 to -140 ppm relative to a CFCl₃ standard.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, COSY would primarily show correlations between the coupled protons within the 2-fluorophenyl and phenyl aromatic rings, helping to assign specific protons within these spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would definitively link the proton signals of the two methylene groups to their corresponding carbon signals. Likewise, each aromatic C-H would produce a cross-peak, confirming the direct attachment of each aromatic proton to a specific carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. HMBC is crucial for establishing the connectivity of the entire molecule. For instance, correlations would be expected from the methylene protons at C1 to the carbonyl carbon (C2) and to carbons in the fluorophenyl ring. Similarly, the methylene protons at C3 would show correlations to the carbonyl carbon (C2) and carbons of the phenyl ring. These long-range correlations would confirm the central placement of the ketone group between the benzyl (B1604629) and 2-fluorobenzyl fragments.

Mass Spectrometry (MS) for Molecular Ion Verification and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₅H₁₃FO), the molecular weight is 228.26 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 228. The presence of a single fluorine atom makes the isotopic pattern straightforward. The molecular ion's identity can be confirmed by high-resolution mass spectrometry (HRMS), which would provide a highly accurate mass measurement consistent with the formula C₁₅H₁₃FO (calculated exact mass: 228.0950). uni.lu

The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. Key fragmentation pathways for this ketone would involve cleavage of the bonds alpha to the carbonyl group:

Loss of the benzyl radical (•CH₂Ph): Cleavage of the C2-C3 bond would result in the formation of a stable benzyl radical (91 Da) and a 2-fluorobenzoyl cation at m/z 137.

Loss of the 2-fluorobenzyl radical (•CH₂C₆H₄F): Cleavage of the C1-C2 bond would lead to the formation of a 2-fluorobenzyl radical (109 Da) and a benzoyl cation at m/z 119.

Formation of tropylium (B1234903) ions: The benzyl cation (m/z 91) and the fluorobenzyl cation (m/z 109) are expected to be prominent peaks, formed by alpha-cleavage followed by charge retention on the benzyl fragments. These cations can further rearrange to the highly stable tropylium and fluorotropylium ions, respectively.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Origin |

| 228 | [C₁₅H₁₃FO]⁺˙ | Molecular Ion (M⁺˙) |

| 137 | [C₇H₄FOCO]⁺ | M⁺˙ - •CH₂Ph |

| 119 | [C₆H₅COCH₂]⁺ | M⁺˙ - •CH₂C₆H₄F |

| 109 | [FC₆H₄CH₂]⁺ | Alpha-cleavage |

| 91 | [C₆H₅CH₂]⁺ | Alpha-cleavage |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The functional groups present in this compound give rise to characteristic absorption bands.

C=O Stretch: The most intense and characteristic absorption in the IR spectrum would be the carbonyl (C=O) stretching vibration, expected in the region of 1715-1725 cm⁻¹ for a non-conjugated alkyl-aryl ketone.

Aromatic C-H Stretch: These vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).

Aliphatic C-H Stretch: The methylene (-CH₂-) groups will show symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ range.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon bonds within the phenyl and fluorophenyl rings will produce several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-F Stretch: The carbon-fluorine bond stretch gives a strong absorption, typically found in the 1100-1250 cm⁻¹ range.

Raman spectroscopy, which relies on changes in polarizability, would complement the IR data. Non-polar bonds, such as the aromatic C=C bonds, often produce strong signals in the Raman spectrum, whereas the polar C=O bond would be weaker compared to its IR absorption.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV or visible light. The chromophores in this compound are the phenyl ring, the 2-fluorophenyl ring, and the carbonyl group.

Two principal types of electronic transitions are expected:

π → π* Transitions: These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. These typically result in strong absorption bands (high molar absorptivity) at shorter wavelengths, likely below 280 nm. The benzene (B151609) ring itself shows a characteristic absorption around 254 nm.

n → π* Transitions: This transition involves the excitation of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to an antibonding π* orbital of the C=O double bond. These transitions are lower in energy and result in a weaker absorption band at a longer wavelength, typically in the 280-320 nm range for ketones.

The presence of the fluorine substituent is expected to have a minor auxochromic effect, potentially causing a small shift (a few nanometers) in the absorption maxima of the fluorophenyl ring compared to the unsubstituted phenyl ring. Since the carbonyl group is insulated from the aromatic rings by methylene groups, there is no extended conjugation, and thus strong absorption in the visible region is not expected.

Crystallographic Studies and Solid State Structural Analysis

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. mdpi.com This powerful analytical technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the arrangement of atoms within the crystal lattice.

For a molecule like 1-(2-Fluorophenyl)-3-phenylpropan-2-one, an SCXRD analysis would yield crucial data, including:

Unit cell dimensions: The fundamental repeating unit of the crystal lattice.

Space group: The symmetry elements present in the crystal.

Atomic coordinates: The precise position of each atom in the unit cell.

Bond lengths and angles: The geometry of the molecule in the solid state.

Torsional angles: The conformation of the molecule.

While a specific crystallographic information file (CIF) for this compound is not available in the current crystallographic databases, numerous studies on related fluorinated and non-fluorinated propanone derivatives have been successfully characterized using SCXRD. researchgate.neteurjchem.comresearchgate.net These studies serve as a blueprint for the type of detailed structural information that could be obtained for the title compound.

Table 1: Representative Crystallographic Data for an Analogous Organic Molecule

| Parameter | Value |

| Empirical Formula | C₁₁H₉N₃O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.8975(2) |

| b (Å) | 11.6546(4) |

| c (Å) | 11.0648(3) |

| β (°) | 105.212(2) |

| Volume (ų) | 982.74(5) |

| Z | 4 |

Note: Data for 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one, a related heterocyclic compound, is presented here for illustrative purposes. eurjchem.comresearchgate.net

Analysis of Intermolecular Interactions in Crystal Lattices (e.g., Hirshfeld Surface Analysis)

The packing of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. nih.govnih.govresearchgate.net This method maps the electron distribution of a molecule within the crystal, allowing for the identification and characterization of close contacts between neighboring molecules.

For this compound, a Hirshfeld surface analysis would likely reveal a variety of intermolecular interactions, including:

C-H···O interactions: The carbonyl oxygen is a potential hydrogen bond acceptor, forming weak hydrogen bonds with hydrogen atoms from neighboring molecules.

π-π stacking: The two phenyl rings can engage in stacking interactions, which are crucial in the packing of many aromatic compounds. nih.gov

C-H···π interactions: Hydrogen atoms can interact with the electron-rich π systems of the phenyl rings.

C-F···H and C-F···π interactions: The fluorine atom can participate in weak hydrogen bonds and interactions with aromatic rings, significantly influencing the crystal packing.

The two-dimensional fingerprint plots derived from Hirshfeld analysis provide a quantitative summary of the different types of intermolecular contacts. researchgate.net For instance, the percentage contribution of H···H, C···H/H···C, and O···H/H···O contacts can be determined, offering a detailed picture of the packing environment. nih.govresearchgate.net

Polymorphism and Co-crystallization Phenomena of Related Structures

Polymorphism , the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The presence of a flexible propanone linker and two aromatic rings in this compound suggests that polymorphism is a distinct possibility. The fluorination of the phenyl ring can further influence the polymorphic landscape by altering the intermolecular interactions.

Co-crystallization is a technique used to modify the physical properties of a solid by incorporating a second molecular component (a coformer) into the crystal lattice. nih.gov This can lead to the formation of new crystalline solids with improved properties. The study of co-crystallization in fluorinated aromatic compounds has shown that the fluorine atoms can play a significant role in directing the assembly of the co-crystal through specific intermolecular interactions. rsc.orgnih.govmdpi.com For example, phenyl-perfluorophenyl interactions can be a strong driving force for co-crystal formation. nih.gov Given the presence of both a fluorinated and a non-fluorinated phenyl ring, this compound could be an interesting candidate for co-crystallization studies with various coformers.

Computational Chemistry and Theoretical Studies of 1 2 Fluorophenyl 3 Phenylpropan 2 One

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(2-Fluorophenyl)-3-phenylpropan-2-one, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry.

Table 1: Predicted Geometrical Parameters for 1,3-diphenylpropan-2-one (Analog) (Note: This data is for the parent compound and serves as an estimate. The presence of the fluorine atom in the target molecule will induce changes in these parameters.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O | ~1.22 | |

| C-C (carbonyl-methylene) | ~1.52 | |

| C-C (aromatic) | ~1.39 - 1.41 | |

| C-H (aromatic) | ~1.08 | |

| C-C-C (propanone backbone) | ~117 | |

| O=C-C | ~121 | |

| C-C-H (methylene) | ~109.5 |

Electronic Structure Analysis (HOMO-LUMO Energies, Electrostatic Potential Maps)

The electronic properties of this compound are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For analogous chalcones (1,3-diphenyl-2-propen-1-ones), DFT studies have shown that the HOMO is often localized on one of the aromatic rings, while the LUMO is distributed across the entire structure researchgate.net. In this compound, the HOMO is likely to be concentrated on the phenyl ring, while the LUMO may be centered on the carbonyl group and the 2-fluorophenyl ring. The fluorine atom, being highly electronegative, is expected to lower the energy of the LUMO, potentially reducing the HOMO-LUMO gap and influencing the molecule's reactivity.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. In a typical ketone, the region around the carbonyl oxygen atom will be electron-rich (negative potential), making it a likely site for electrophilic attack. The aromatic rings will have regions of both positive and negative potential, and the fluorine atom will create a localized region of negative potential.

Table 2: Predicted Electronic Properties for a 1,3-diarylpropanone Analog

| Property | Predicted Value (eV) |

| HOMO Energy | ~ -6.5 |

| LUMO Energy | ~ -1.5 |

| HOMO-LUMO Gap | ~ 5.0 |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for structure verification.

NMR Spectroscopy: DFT calculations can predict the chemical shifts of 1H, 13C, and 19F nuclei. For 2'-fluoroacetophenone (B1202908) derivatives, through-space spin-spin couplings between the fluorine atom and nearby protons have been observed and computationally verified, providing insights into the molecule's preferred conformation researchgate.netnih.gov. Similar effects would be expected for this compound.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict its infrared (IR) spectrum. A strong absorption band corresponding to the C=O stretching vibration is a characteristic feature of ketones. For 1,3-diphenylpropan-2-one, this peak is observed in its experimental IR spectrum nist.gov. The presence of the 2-fluorophenyl group would likely shift this frequency and introduce characteristic C-F stretching vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum. For chalcone (B49325) derivatives, absorption bands are typically observed in the range of 200-400 nm, corresponding to π-π* and n-π* transitions researchgate.net.

Table 3: Predicted Spectroscopic Data for this compound (Based on Analogs)

| Spectroscopy | Parameter | Predicted Value |

| 1H NMR | Chemical Shift (ppm) - CH2 | 3.5 - 4.0 |

| 13C NMR | Chemical Shift (ppm) - C=O | ~205 |

| IR | Vibrational Frequency (cm-1) - C=O stretch | 1710 - 1730 |

| UV-Vis | λmax (nm) | 250 - 280 |

Analysis of Steric and Electronic Effects of the 2-Fluorophenyl Group

The introduction of a fluorine atom at the ortho position of one of the phenyl rings significantly influences the molecule's properties through both steric and electronic effects.

Steric Effects: The fluorine atom, although relatively small, introduces steric hindrance that can affect the conformation of the molecule. In 2'-fluoroacetophenone derivatives, the s-trans conformer (where the fluorine and carbonyl oxygen are on opposite sides) is generally preferred to minimize repulsion nih.gov. A similar preference is expected in this compound, influencing the orientation of the 2-fluorophenyl ring.

Electronic Effects: Fluorine is the most electronegative element, and its presence on the phenyl ring has a strong electron-withdrawing inductive effect. This effect can influence the reactivity of the aromatic ring and the carbonyl group. The electron-withdrawing nature of the fluorine atom can make the carbonyl carbon more electrophilic.

Conformational Analysis and Tautomerism Studies (e.g., Keto-Enol Equilibrium)

This compound can exist in different spatial arrangements or conformations due to rotation around its single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. For 1,3-diarylpropanones, the orientation of the two phenyl rings relative to the central ketone group is a key conformational feature researchgate.net. The presence of the 2-fluoro substituent is expected to favor conformations that minimize steric interactions nih.gov.

This molecule can also exhibit keto-enol tautomerism, where a proton migrates from one of the methylene (B1212753) carbons to the carbonyl oxygen, forming an enol. DFT calculations can be used to determine the relative stabilities of the keto and enol tautomers and the energy barrier for their interconversion. For many simple ketones, the keto form is significantly more stable orientjchem.org. However, the presence of the aromatic rings and the fluorine substituent could influence this equilibrium. Computational studies on similar β-diketones show that the keto-enol equilibrium can be influenced by solvent effects orientjchem.orgbohrium.com.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its conformational changes, interactions with solvent molecules, and other dynamic processes frontiersin.org.

For a molecule like this compound, MD simulations could be used to explore its conformational landscape in different solvents, providing a more detailed picture than static DFT calculations. These simulations can also be used to study the dynamics of the keto-enol tautomerism, including the role of solvent molecules in facilitating the proton transfer.

Structure Activity Relationships Sar and Investigational Biological Activity of 1 2 Fluorophenyl 3 Phenylpropan 2 One Analogs

Ligand-Protein Interaction Profiling via Molecular Docking and Dynamics

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding interactions between a ligand, such as 1-(2-Fluorophenyl)-3-phenylpropan-2-one, and a target protein at the molecular level. nih.govbioinformation.net These in silico methods help elucidate the mechanism of action and can guide the design of more potent and selective analogs. nih.gov For α,β-unsaturated carbonyl compounds structurally related to the subject ketone, docking studies have been employed to predict the optimal binding orientation within a protein's active site, thereby estimating the compound's affinity and activity. nih.gov

Table 1: Representative Ligand-Protein Interactions from Molecular Docking Studies of Related Ketone Analogs This table is illustrative, based on findings for structurally related compounds.

| Target Protein | Interacting Residues (Hypothetical) | Type of Interaction | Predicted Outcome |

|---|---|---|---|

| Hydrolase (e.g., Carboxylesterase) | Ser, His, Asp (Catalytic Triad) | Covalent bond (hemiketal), H-bond | Enzyme Inhibition |

| Oxidoreductase | Tyr, Ser, Phe | H-bond, Hydrophobic | Modulation of Activity |

| Monoamine Transporter | Phe, Asp, Ser | H-bond, π-π stacking | Inhibition of Reuptake |

Modulation of Enzyme Activities (e.g., Hydrolases, Oxidoreductases)

Fluorinated ketones are recognized as a potent class of enzyme inhibitors, particularly for hydrolytic enzymes like carboxylesterases (CEs) and proteases (serine and cysteine proteases). nih.govnih.govresearchgate.netmdpi.com The inhibitory mechanism stems from the strong electron-withdrawing effect of the fluorine atom(s) adjacent to the carbonyl group. researchgate.net This effect increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by an active-site residue, such as the serine in serine hydrolases. nih.govresearchgate.net This attack forms a stable tetrahedral intermediate, often a hemiketal, which mimics the transition state of the normal enzymatic reaction, thereby inhibiting the enzyme. nih.govmdpi.com The stability of this adduct is a key factor in the inhibitory potency of fluorinated ketones. researchgate.netnih.gov

Studies on trifluoromethyl ketones (TFMKs) have shown they are potent inhibitors of human carboxylesterase 1 (hCE1). nih.gov The activity is modulated by a balance between the intrinsic electrophilicity of the carbonyl carbon and steric factors that ensure the correct alignment of the inhibitor in the enzyme's binding site. nih.gov While the focus has often been on TFMKs, monofluorinated ketones also exhibit significant inhibitory activity. mdpi.com Beyond hydrolases, certain phenyl ketone derivatives have been predicted and shown to modulate the activity of oxidoreductases, suggesting that analogs of this compound could also interact with this class of enzymes. scienceopen.com

Interplay of Electronic and Steric Effects with Biological Recognition in Related Compounds

The biological activity of enzyme inhibitors is governed by a delicate balance between electronic properties and steric effects. nih.govnih.gov For fluorinated ketones, electronic effects, driven by the high electronegativity of fluorine, are crucial for their mechanism of action. nih.gov The fluorine atom enhances the reactivity of the ketone carbonyl group, making it a better target for nucleophilic residues in an enzyme's active site. nih.gov

However, this enhanced reactivity alone does not guarantee high inhibitory potency. nih.gov Steric factors, which relate to the size, shape, and conformation of the molecule, play a critical role in ensuring the inhibitor can fit correctly into the enzyme's binding site. nih.govnih.gov If the molecule is too bulky or has an unfavorable conformation, it may be prevented from reaching the catalytic site, regardless of its intrinsic reactivity. nih.gov Research on fluorinated ketone inhibitors of human carboxylesterase 1 has demonstrated that the proper alignment of the inhibitor's alkyl chain within the binding site can have a greater influence on inhibitory activity than the intrinsic reactivity of the fluorinated ketone moiety. nih.govnih.gov This highlights a subtle interplay where both electronic activation and optimal steric complementarity are required for potent biological recognition and activity. nih.gov

Positional Isomerism (Ortho vs. Meta vs. Para Fluorine) Effects on Bioactivity in Analogues

The position of a substituent on an aromatic ring can dramatically influence a molecule's biological activity. In analogs of this compound, moving the fluorine atom from the ortho to the meta or para position would alter the molecule's electronic distribution, dipole moment, and steric profile. These changes can affect how the molecule interacts with its biological target. researchgate.net

Studies on other classes of fluorinated compounds have shown significant effects of positional isomerism. For example, in fluorobenzoxaboroles, the position of the fluorine atom influences the compound's acidity (pKa), which is a critical factor for its biological activity. researchgate.net Similarly, in a series of chromen-4-one-oxadiazole analogs evaluated as β-glucuronidase inhibitors, the ortho- and para-fluoro substituted analogs were identified as the most potent. researchgate.net In another study on benzothiazole-phenyl analogs, substitutions at different positions led to varying biological activities. nih.gov For 1-phenyl-3-phenylpropan-2-one analogs, a fluorine at the ortho position, as in the parent compound, would place the electronegative atom in close proximity to the ketone linker, potentially influencing its conformation through intramolecular forces. In contrast, a para-fluoro substitution would exert a stronger electronic effect on the entire phenyl ring through resonance, which could alter π-π stacking interactions with the protein target.

Table 2: Influence of Fluorine Position on Inhibitory Activity (IC₅₀) for Chromen-4-one Analogs against β-Glucuronidase Data adapted from a study on related heterocyclic compounds to illustrate the principle of positional isomerism. researchgate.net

| Compound | Fluorine Position | IC₅₀ (μM) |

|---|---|---|

| Analog A | ortho-Fluoro | 1.00 ± 0.05 |

| Analog B | para-Fluoro | 0.8 ± 0.05 |

| Analog C | meta-Fluoro | 1.20 ± 0.10 |

Stereochemical Influence on Biological Activity in Chiral Analogs

While this compound is an achiral molecule, the introduction of substituents on the propane (B168953) backbone or modifications to the phenyl rings can create chiral centers. Biological systems, such as enzymes and receptors, are inherently chiral, and thus often interact differently with the two enantiomers of a chiral drug. nih.govprinceton.edusemanticscholar.org This can lead to one enantiomer being significantly more potent, having a different pharmacological effect, or being metabolized differently than the other.

The importance of stereochemistry is well-documented for fluorinated ketones. nih.govprinceton.edu Enantioselective synthesis methods have been developed to produce specific stereoisomers of cyclic α-fluoro ketones, recognizing that a single enantiomer is often responsible for the desired biological effect. princeton.edusemanticscholar.orgresearchgate.net In studies involving chiral difluoromethyl ketones, racemic mixtures were resolved to separate the individual enantiomers for biological evaluation, underscoring the necessity of assessing stereoisomers independently. olemiss.edu Therefore, for any chiral analog of this compound, it would be crucial to evaluate the biological activity of each enantiomer separately, as they would be expected to exhibit distinct potencies and interactions with their respective biological targets.

Hypothetical Pharmacological Targets and Biochemical Interactions based on Related Structures

Based on the structural features of this compound and the known activities of related compounds, several hypothetical pharmacological targets can be proposed. The fluorinated ketone moiety strongly suggests activity as an inhibitor of hydrolytic enzymes, such as serine proteases and carboxylesterases. nih.govnih.gov The mechanism would likely involve the formation of a stable hemiketal adduct with an active site serine residue. nih.gov

Furthermore, the general structure, consisting of two aromatic rings separated by a flexible three-carbon chain (a dibenzyl ketone scaffold), is a common motif in compounds that interact with central nervous system targets. nih.govkirj.ee This structural framework is present in various ligands for monoamine transporters. nih.govkirj.ee Therefore, it is plausible that analogs of this compound could interact with targets such as the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). kirj.eenih.gov The interaction would likely involve the aromatic rings engaging in hydrophobic and π-stacking interactions within the transporter's binding pocket.

The dopamine (DAT) and serotonin (SERT) transporters are key regulators of neurotransmission and are the targets of many therapeutic agents and substances of abuse. nih.govkirj.ee Many DAT and SERT inhibitors share a common pharmacophore that includes aromatic rings and a nitrogen atom, but compounds lacking nitrogen, like the dibenzyl ketone scaffold, can also exhibit activity.

Potential as Pharmaceutical Intermediates for Bioactive Agents

The chemical scaffold of this compound and its analogs serve as crucial building blocks, or intermediates, in the synthesis of more complex molecules with significant biological activity. The incorporation of the 2-fluorophenyl moiety, in particular, is a recurring theme in the design of novel therapeutic agents due to the unique physicochemical properties that fluorine imparts, such as altered metabolic stability, binding affinity, and bioavailability. Research into analogs containing this motif has led to the development of potent and selective inhibitors for various biological targets, including transporters and enzymes.

Inhibitors of Human Equilibrative Nucleoside Transporters (ENTs)

A notable application of intermediates containing the 2-fluorophenyl group is in the synthesis of inhibitors for human Equilibrative Nucleoside Transporters (ENTs), which are vital for nucleotide synthesis and the regulation of adenosine (B11128) signaling. frontiersin.org Structure-activity relationship (SAR) studies on a series of analogs of FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) have provided detailed insights into the role of the 2-fluorophenyl moiety in transporter inhibition. frontiersin.orgpolyu.edu.hk

The presence of a halogen on the phenyl ring attached to the piperazine (B1678402) group was found to be essential for inhibitory activity against both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk Modifications to this part of the molecule led to significant changes in potency and selectivity. For instance, compound 3c , an analog of FPMINT, emerged as the most potent inhibitor in the series, demonstrating irreversible and non-competitive inhibition of both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk The inhibitory concentrations for several key FPMINT analogs are detailed below.

Table 1: Inhibitory Activity of FPMINT Analogs on Human Equilibrative Nucleoside Transporters (ENT1 and ENT2)

| Compound | Modification from FPMINT | ENT1 IC₅₀ (µM) | ENT2 IC₅₀ (µM) | Selectivity |

|---|---|---|---|---|

| FPMINT | Parent Compound | - | - | More selective to ENT2 |

| 2a | Naphthalene replaced with benzene (B151609) | 104.92 | No inhibition | ENT1 selective |

| 3b | Naphthalene replaced with 3-chlorobenzene | 1.65 | No inhibition | ENT1 selective |

| 2b | Naphthalene replaced with 3-methylbenzene | 12.68 | 2.95 | ENT2 selective |

| 3c | Naphthalene replaced with 4-ethylbenzene | 2.38 | 0.57 | ENT2 selective |

Data sourced from studies on cloned human ENT1 and ENT2 expressed in transporter-deficient cells. frontiersin.orgpolyu.edu.hk

PD-L1 Targeted Phenyl-Pyrazolone Derivatives

Cholinesterase Inhibitors Based on Fluorophenylalanine

Derivatives of fluorophenylalanine, which can be synthesized from precursors related to 1-(fluorophenyl)-propan-2-ones, have been investigated for their ability to inhibit cholinesterases (Acetylcholinesterase - AChE; Butyrylcholinesterase - BChE), enzymes relevant to the pathology of Alzheimer's disease. A study on N-acetylated fluorophenylalanine-based aromatic amides and esters revealed moderate inhibitory activity against both enzymes. nih.gov

The research identified Phenyl 2-acetamido-3-(4-fluorophenyl)propanoate as the most potent and selective inhibitor of BChE in the series, with activity comparable or superior to the established drug rivastigmine. nih.gov The structure-activity relationship findings indicated that esterification of the parent acids generally led to improved BChE inhibition compared to amidation. nih.gov

Table 2: Cholinesterase Inhibition by N-Acetylated Fluorophenylalanine Derivatives

| Compound Class | Target Enzyme | IC₅₀ Range (µM) | Key Finding |

|---|---|---|---|

| Amides & Esters | AChE | 57.88 - 130.75 | Moderate inhibition observed across derivatives. |

| Amides & Esters | BChE | 8.25 - 289.0 | Ester derivatives were generally better inhibitors than amide derivatives. |

Data sourced from in vitro screening of thirty novel N-acetylated fluorophenylalanine-based derivatives. nih.gov

These examples underscore the utility of chemical structures like this compound as versatile intermediates. The strategic inclusion of the 2-fluorophenyl group into different molecular scaffolds allows for the fine-tuning of biological activity, leading to the development of promising candidates for various therapeutic applications.

Catalysis in the Synthesis and Transformations of 1 2 Fluorophenyl 3 Phenylpropan 2 One

Lewis Acid Catalysis in Ketone Formation

Lewis acid catalysis plays a important role in the synthesis of 1,3-diaryl-2-propanones, including 1-(2-fluorophenyl)-3-phenylpropan-2-one. A primary method for the formation of such aromatic ketones is the Friedel-Crafts acylation. sigmaaldrich.comrsc.orgnih.gov This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. sigmaaldrich.com For the synthesis of the target molecule, this could involve the reaction of 2-fluorophenylacetyl chloride with benzene (B151609) or phenylacetyl chloride with fluorobenzene (B45895), catalyzed by Lewis acids such as aluminum chloride (AlCl₃). rsc.org

The mechanism of the Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion through the interaction of the acyl halide with the Lewis acid. sigmaaldrich.com This acylium ion then undergoes electrophilic aromatic substitution with the aromatic substrate to form the ketone. A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone is less reactive than the starting aromatic compound, which prevents multiple acylations from occurring. rsc.orgnih.gov

Recent advancements in Friedel-Crafts acylation include the use of milder and more recyclable catalysts to address the environmental concerns associated with traditional Lewis acids. Furthermore, intramolecular Friedel-Crafts reactions, promoted by reagents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) without the need for additional catalysts, have been developed for the synthesis of cyclic ketones. researchgate.net While not directly applicable to the synthesis of the acyclic this compound, these developments highlight the ongoing efforts to refine Lewis acid-catalyzed acylation reactions.

Transition Metal Catalysis for Hydrogenation and Other Transformations

Transition metal catalysis is a versatile tool for the transformation of this compound, particularly for hydrogenation and cross-coupling reactions. The ketone functionality can be selectively reduced to the corresponding alcohol, 1-(2-fluorophenyl)-3-phenylpropan-2-ol, using various transition metal catalysts.

Homogeneous and heterogeneous catalysts based on noble metals such as rhodium, ruthenium, and palladium are commonly employed for the hydrogenation of ketones. nih.govyoutube.com For instance, rhodium(I)-catalyzed methylenation of fluorinated ketones has been demonstrated to be highly chemoselective. scilit.comnih.gov The asymmetric hydrogenation of diaryl ketones to produce chiral diarylmethanols has been achieved with high enantioselectivity using chiral manganese-based catalysts, with the solvent playing a crucial role in the catalytic pathway. researchgate.net Similarly, rhodium(III) catalysts have been developed for the asymmetric transfer hydrogenation of ketones. researchgate.net These methods could be applied to the asymmetric reduction of this compound to yield enantiomerically enriched 1-(2-fluorophenyl)-3-phenylpropan-2-ol.

Beyond hydrogenation, transition metal-catalyzed reactions can be used to functionalize the aryl rings of the molecule. Ketone-directed C-H functionalization, for example, allows for the introduction of various substituents at the ortho position of the aromatic rings. rsc.org

| Catalyst Type | Transformation | Substrate Type | Key Features |

|---|---|---|---|

| Rhodium(I) complexes | Methylenation | Fluorinated ketones | High chemoselectivity scilit.comnih.gov |

| Chiral Manganese-based catalysts | Asymmetric Hydrogenation | Diaryl ketones | High enantioselectivity, solvent-dependent pathway researchgate.net |

| Rhodium(III) complexes | Asymmetric Transfer Hydrogenation | Aromatic ketones | Production of chiral alcohols researchgate.net |

| Palladium acetate | Ketone-directed C-H functionalization | Diaryl ketones | Synthesis of fluorenone derivatives rsc.org |

Organocatalysis in Stereoselective Syntheses

Organocatalysis has emerged as a powerful strategy for the stereoselective synthesis of chiral molecules, including derivatives of this compound. Chiral primary amines are particularly effective organocatalysts for the α-functionalization of ketones. nih.gov These catalysts operate through the formation of a chiral enamine intermediate, which then reacts with an electrophile in a stereocontrolled manner.

For instance, the enantioselective α-arylation of simple ketones has been achieved using chiral primary amine catalysts in a retro-Claisen cleavage of β-diketones. nih.gov This methodology allows for the construction of α-aryl tertiary carbon stereocenters with high enantioselectivity. While this specific example involves cleavage, the underlying principle of chiral enamine catalysis can be adapted for the direct asymmetric α-functionalization of ketones like this compound.

Furthermore, organocatalytic approaches have been developed for the asymmetric synthesis of β,β-diaryl ketones through a one-pot tandem dehydration/1,6-addition/decarboxylation transformation. nih.gov Such strategies could potentially be adapted for the synthesis of chiral 1,3-diaryl-2-propanones. The use of organocatalysis offers the advantages of being metal-free, often operating under mild conditions, and providing access to enantiomerically enriched products. rsc.org

| Catalyst Type | Reaction | Substrate Type | Product Type | Key Features |

|---|---|---|---|---|

| Chiral Primary Amine | Asymmetric retro-Claisen cleavage | β-Diketones | α-Aryl ketones | High enantioselectivity (up to 98% ee) nih.gov |

| Organocatalyst | Tandem dehydration/1,6-addition/decarboxylation | β-Keto acids and 4-hydroxybenzyl alcohols | β,β-Diaryl ketones | One-pot asymmetric synthesis nih.gov |

| Organocatalyst | One-pot reaction | o-Aminoacetophenones and aryl aldehydes | (R)-2-Aryl-2,3-dihydro-4-quinolones | Metal-free, solvent-free, up to 99% ee rsc.org |

Biocatalysis for Enantioselective Pathways